molecular formula C16H19N3O2S B2477716 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide CAS No. 1207046-82-9

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide

Cat. No. B2477716
CAS RN: 1207046-82-9
M. Wt: 317.41
InChI Key: TXNLEHDOAQJGMO-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide, also known as OP3P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein tyrosine kinase c-Src, which plays a crucial role in cell signaling pathways. By inhibiting the interaction between c-Src and its binding partners, this compound may disrupt cell signaling pathways and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of c-Src kinase, which is involved in cell signaling pathways. Physiologically, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide has several advantages for lab experiments, including its high potency and specificity for c-Src kinase inhibition. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide. One potential direction is the development of more potent and selective inhibitors of c-Src kinase. Another potential direction is the investigation of the role of this compound in other signaling pathways and cellular processes. Additionally, the potential use of this compound as a building block for the synthesis of novel materials should be further explored.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been established, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound is necessary to fully understand its potential and to develop new applications.

Synthesis Methods

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide can be synthesized through a multistep process involving the reaction of pyridazine-6,7-dione with 3-bromopropylamine, followed by reaction with thioanisole and propanoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(phenylthio)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. In biochemistry, this compound has been investigated for its ability to modulate protein-protein interactions.

properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(9-13-22-14-6-2-1-3-7-14)17-10-5-12-19-16(21)8-4-11-18-19/h1-4,6-8,11H,5,9-10,12-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLEHDOAQJGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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